2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole
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Overview
Description
2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole is a complex organic compound characterized by the presence of two naphthalene groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole typically involves the reaction of naphthalene derivatives with benzimidazole precursors. One common method includes the use of Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This regioselective process allows for the efficient formation of naphthalene-substituted aromatic esters, which can be further functionalized.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalene-substituted quinones, while reduction could produce naphthalene-substituted hydrocarbons.
Scientific Research Applications
2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a fluorescent probe due to its aromatic structure.
Industry: It can be used in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence various biological pathways, making it a candidate for drug development and other biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
Benzimidazole: A heterocyclic compound with a fused benzene and imidazole ring.
Naphthalenediimide: A derivative with two imide groups attached to the naphthalene core.
Uniqueness
2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole is unique due to its dual naphthalene substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
193699-24-0 |
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Molecular Formula |
C28H20N2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1-(naphthalen-2-ylmethyl)benzimidazole |
InChI |
InChI=1S/C28H20N2/c1-3-9-23-17-20(13-14-21(23)7-1)19-30-27-12-6-5-11-26(27)29-28(30)25-16-15-22-8-2-4-10-24(22)18-25/h1-18H,19H2 |
InChI Key |
PRTCOAISVRWJBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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